REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][NH2:13])=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N1[C:23](=[O:24])[C:22]2=[CH:25][CH:26]=[CH:27][CH:28]=[C:21]2[C:20]1=[O:29])(OCC)=O>O1CCOCC1>[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][N:13]1[C:23](=[O:24])[C:22]2=[CH:25][CH:26]=[CH:27][CH:28]=[C:21]2[C:20]1=[O:29])=[O:7])([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
|
5.41 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCCCCN
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
4.86 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)N1C(C=2C(C1=O)=CC=CC2)=O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
52.5 (± 7.5) °C
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Type
|
CUSTOM
|
Details
|
stirred for 4 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After the reaction mixture was concentrated under reduced pressure, 1N hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (chloroform:methanol=200:1 (v/v))
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCCCCN1C(C=2C(C1=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.96 mmol | |
AMOUNT: MASS | 5.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |